molecular formula C12H20O2 B13818306 Acetic acid, (3,3-dimethylcyclohexylidene)-, ethyl ester, (2E)- CAS No. 37722-78-4

Acetic acid, (3,3-dimethylcyclohexylidene)-, ethyl ester, (2E)-

Cat. No.: B13818306
CAS No.: 37722-78-4
M. Wt: 196.29 g/mol
InChI Key: BKHNGPZOPOPDCJ-CSKARUKUSA-N
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Description

Acetic acid, (3,3-dimethylcyclohexylidene)-, ethyl ester, (2E)- is an organic compound with a unique structure that includes a six-membered cyclohexylidene ring and an ester functional group. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (3,3-dimethylcyclohexylidene)-, ethyl ester, (2E)- typically involves the esterification of acetic acid with (3,3-dimethylcyclohexylidene)ethanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (3,3-dimethylcyclohexylidene)-, ethyl ester, (2E)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of (3,3-dimethylcyclohexylidene)acetic acid.

    Reduction: Formation of (3,3-dimethylcyclohexylidene)ethanol.

    Substitution: Formation of various esters or amides depending on the nucleophile used.

Scientific Research Applications

Acetic acid, (3,3-dimethylcyclohexylidene)-, ethyl ester, (2E)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of acetic acid, (3,3-dimethylcyclohexylidene)-, ethyl ester, (2E)- involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release acetic acid and (3,3-dimethylcyclohexylidene)ethanol, which can further participate in biochemical pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, (3,3-dimethylcyclohexylidene)-, methyl ester, (2E)-: Similar structure but with a methyl ester group instead of an ethyl ester.

    Acetic acid, (3,3-dimethylcyclohexylidene)-, propyl ester, (2E)-: Similar structure but with a propyl ester group.

Uniqueness

The ethyl ester group in acetic acid, (3,3-dimethylcyclohexylidene)-, ethyl ester, (2E)- provides unique reactivity and solubility properties compared to its methyl and propyl counterparts. This makes it particularly useful in specific synthetic applications and industrial processes.

Properties

CAS No.

37722-78-4

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

ethyl (2E)-2-(3,3-dimethylcyclohexylidene)acetate

InChI

InChI=1S/C12H20O2/c1-4-14-11(13)8-10-6-5-7-12(2,3)9-10/h8H,4-7,9H2,1-3H3/b10-8+

InChI Key

BKHNGPZOPOPDCJ-CSKARUKUSA-N

Isomeric SMILES

CCOC(=O)/C=C/1\CCCC(C1)(C)C

Canonical SMILES

CCOC(=O)C=C1CCCC(C1)(C)C

Origin of Product

United States

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